molecular formula C13H14N4O4 B15258526 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15258526
M. Wt: 290.27 g/mol
InChI Key: QTFJZXFFEUIGNM-UHFFFAOYSA-N
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Description

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and methylpropyl groups. Common reagents used in these reactions include hydrazines, nitriles, and carboxylic acids. The reaction conditions may vary, but they generally involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.

Scientific Research Applications

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s triazole ring is known for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anti-inflammatory effects. The nitrophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-carboxylic acid: Lacks the nitrophenyl and methylpropyl groups, resulting in different chemical and biological properties.

    5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of a nitrophenyl group, which may affect its reactivity and applications.

    5-(2-Methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid:

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

5-(2-methylpropyl)-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-8(2)7-11-14-12(13(18)19)15-16(11)9-5-3-4-6-10(9)17(20)21/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

QTFJZXFFEUIGNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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